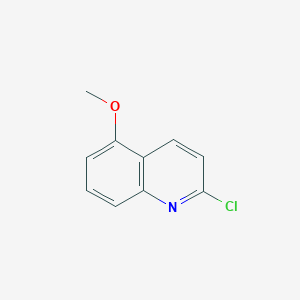

2-Chloro-5-methoxyquinoline

CAS No.: 160893-07-2

Cat. No.: VC3793794

Molecular Formula: C10H8ClNO

Molecular Weight: 193.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 160893-07-2 |

|---|---|

| Molecular Formula | C10H8ClNO |

| Molecular Weight | 193.63 g/mol |

| IUPAC Name | 2-chloro-5-methoxyquinoline |

| Standard InChI | InChI=1S/C10H8ClNO/c1-13-9-4-2-3-8-7(9)5-6-10(11)12-8/h2-6H,1H3 |

| Standard InChI Key | ACMDJXKHEUGSIS-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC2=C1C=CC(=N2)Cl |

| Canonical SMILES | COC1=CC=CC2=C1C=CC(=N2)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a bicyclic quinoline system with substituents at positions 2 (chloro) and 5 (methoxy). Key features include:

-

Molecular Formula: C₁₀H₈ClNO

-

SMILES: COC₁=CC=CC₂=C₁C=CC(=N₂)Cl

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 193.63 g/mol |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |

| LogP (Partition Coefficient) | Estimated ~2.5 (moderate lipophilicity) |

Spectroscopic Characterization

-

NMR: ¹H NMR spectra show distinct signals for methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons (δ ~7.2–8.5 ppm) .

-

FT-IR: Peaks at 550–750 cm⁻¹ (C–Cl stretch) and 1250–1300 cm⁻¹ (C–O–CH₃ stretch).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic routes involve:

-

Friedländer Condensation: Condensation of 2-aminobenzophenone with ketones/aldehydes under acidic conditions.

-

Skraup Synthesis: Reaction of aniline derivatives with glycerol and oxidizing agents .

-

Chlorination of 5-Methoxyquinoline:

Table 2: Optimization of Chlorination Reaction

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Catalyst | AlCl₃ | 32–78% |

| Solvent | Dichloromethane | --- |

| Temperature | 60°C (reflux) | --- |

Industrial-Scale Manufacturing

Industrial processes utilize batch reactors with transition metal catalysts (e.g., Pd, Cu) to enhance efficiency. Ionic liquids are employed to reduce environmental impact .

Biological Activity and Mechanisms

Anticancer Properties

2-Chloro-5-methoxyquinoline derivatives demonstrate cytotoxicity against colorectal (HCT116) and breast cancer (MDA-MB-231) cell lines:

-

Mechanisms:

Table 3: Cytotoxicity Comparison of Quinoline Derivatives

| Compound | IC₅₀ (μM) | Target Cell Line |

|---|---|---|

| 2-Chloro-5-methoxyquinoline | 28.0 | HCT116 |

| Neocryptolepine | 6.26 | HCT116 |

| 5-Fluorouracil (5-Fu) | >50 | HCT116 |

Antimicrobial Activity

-

Bacterial Strains: Effective against Staphylococcus aureus and Escherichia coli (MIC: 8–16 μg/mL).

-

Mode of Action: Disruption of microbial cell wall synthesis via interaction with penicillin-binding proteins.

Applications in Drug Discovery and Imaging

Radioligand Development

-

mGluR5 Imaging: 5-Methoxy-2-(phenylethynyl)quinoline (MPEQ), derived from 2-chloro-5-methoxyquinoline, serves as a positron emission tomography (PET) tracer for metabotropic glutamate receptor 5 (mGluR5) in neuropathic pain models .

-

Brain Uptake: High accumulation in cortical regions and hippocampus, correlating with mGluR5 density .

Organic Electronics

-

OLEDs: The quinoline core’s electron-deficient nature enhances charge transport in light-emitting layers.

Comparative Analysis with Analogues

Structural Analogues

| Compound | Substituents | Key Biological Activity |

|---|---|---|

| 2-Chloroquinoline | Cl at C2 | Moderate antimicrobial |

| 5-Methoxyquinoline | OCH₃ at C5 | Weak enzyme inhibition |

| 2-Chloro-8-methoxyquinoline | Cl at C2, OCH₃ at C8 | Enhanced cytotoxicity |

Electronic Effects

-

Chloro Group: Enhances electrophilicity, facilitating nucleophilic substitution.

-

Methoxy Group: Improves solubility and bioavailability via resonance donation .

Future Directions and Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume